molecular formula C18H17FN4O2 B2741371 1-(4-fluorophenyl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine CAS No. 1093128-36-9

1-(4-fluorophenyl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine

Cat. No.: B2741371
CAS No.: 1093128-36-9
M. Wt: 340.358
InChI Key: CAWCIXJEZSMFRW-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine is a complex organic compound that features a fluorophenyl group, a furan ring, a pyrazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Introduction of the furan ring: This step may involve a coupling reaction with a furan derivative.

    Attachment of the fluorophenyl group: This can be done via a nucleophilic substitution reaction.

    Formation of the piperazine ring: This step might involve the cyclization of an appropriate diamine precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[5-(furan-2-yl)-1H-pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c19-13-3-5-14(6-4-13)22-7-9-23(10-8-22)18(24)16-12-15(20-21-16)17-2-1-11-25-17/h1-6,11-12H,7-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWCIXJEZSMFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NNC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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